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Compound of Interest

Compound Name: 3-chlorobutan-1-ol

Cat. No.: B3049794

An In-depth Technical Guide to 3-Chlorobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chlorobutan-1-ol, a halogenated
alcohol with potential applications in organic synthesis and drug discovery. This document
details its chemical identity, physicochemical properties, proposed synthetic routes, and
potential chemical transformations. The information is curated for researchers, scientists, and
professionals in the field of drug development, offering a foundational understanding of this
versatile chemical entity.

Chemical Identity and Properties

3-Chlorobutan-1-ol is a bifunctional molecule containing both a hydroxyl group and a chlorine
atom. This structure allows for a variety of chemical modifications, making it a potentially useful
building block in the synthesis of more complex molecules.

Molecular Formula: CaHoCIO[1]

CAS Number: 2203-35-2[1]

Physicochemical and Computed Properties
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A summary of the key physicochemical and computed properties of 3-chlorobutan-1-ol is
presented in the table below. These properties are essential for understanding the compound's
behavior in various chemical and biological systems.

Property Value Reference
Molecular Weight 108.57 g/mol [1]
XLogP3-AA 0.9 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

oo g
Rotatable Bond Count 2 [1]
Exact Mass 108.0341926 Da [1]
Monoisotopic Mass 108.0341926 Da [1]
Topological Polar Surface Area  20.2 A2 [1]
Heavy Atom Count 6 [1]
Complexity 30.7 [1]

Synthesis and Reactions

While specific experimental protocols for the synthesis and reactions of 3-chlorobutan-1-ol are
not extensively documented in publicly available literature, plausible and efficient methods can
be devised based on well-established principles of organic chemistry. This section outlines a
proposed synthetic route and a potential subsequent reaction, complete with detailed
hypothetical experimental protocols.

Proposed Synthesis: Hydroboration-Oxidation of 3-
Chloro-1-butene

A reliable method for the synthesis of 3-chlorobutan-1-ol is the hydroboration-oxidation of 3-
chloro-1-butene. This two-step reaction sequence is known for its anti-Markovnikov
regioselectivity, which will yield the desired primary alcohol.[2][3][4]

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b3049794?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-1-butanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-1-butanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-1-butanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-1-butanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-1-butanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-1-butanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-1-butanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-1-butanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-1-butanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-1-butanol
https://www.benchchem.com/product/b3049794?utm_src=pdf-body
https://www.benchchem.com/product/b3049794?utm_src=pdf-body
https://en.wikipedia.org/wiki/Hydroboration%E2%80%93oxidation_reaction
https://www.masterorganicchemistry.com/2013/03/28/hydroboration-of-alkenes-the-mechanism/
https://www.chemistrysteps.com/hydroboration-oxidation-the-mechanism/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol:

e Hydroboration: To a solution of 3-chloro-1-butene (1 equivalent) in anhydrous tetrahydrofuran
(THF) at 0 °C under a nitrogen atmosphere, a solution of borane-THF complex (BHs-THF, 1
M in THF, 0.4 equivalents) is added dropwise. The reaction mixture is stirred at 0 °C for 1
hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

o Oxidation: The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide (3 M,
1.2 equivalents) is carefully added, followed by the slow, dropwise addition of hydrogen
peroxide (30% aqueous solution, 1.2 equivalents), ensuring the temperature does not
exceed 25 °C. The mixture is then stirred at room temperature for 3 hours.

e Work-up and Purification: The reaction mixture is partitioned between diethyl ether and
water. The agqueous layer is extracted three times with diethyl ether. The combined organic
layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and
concentrated under reduced pressure. The crude product is purified by fractional distillation
to afford 3-chlorobutan-1-ol.

[ )M»[Trialkylborane intermediate] 2. H202, NaOH >[ )
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Caption: Synthesis of 3-chlorobutan-1-ol via hydroboration-oxidation.

Potential Reaction: Intramolecular Cyclization to 2-
Methyloxetane

The presence of a hydroxyl group and a chlorine atom in a 1,3-relationship within 3-
chlorobutan-1-ol makes it a suitable precursor for an intramolecular Williamson ether
synthesis to form a four-membered cyclic ether, 2-methyloxetane. This reaction is typically
promoted by a strong, non-nucleophilic base.[5][6]

Experimental Protocol:
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o Deprotonation: A solution of 3-chlorobutan-1-ol (1 equivalent) in anhydrous THF is added
dropwise to a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1
equivalents) in anhydrous THF at O °C under a nitrogen atmosphere. The mixture is stirred at
this temperature for 30 minutes, during which time the evolution of hydrogen gas should
cease.

e Cyclization: The reaction mixture is then gently refluxed for 4 hours to facilitate the
intramolecular nucleophilic substitution.

o Work-up and Purification: The reaction is carefully quenched by the addition of water at 0 °C.
The mixture is then extracted three times with diethyl ether. The combined organic extracts
are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is
carefully removed by distillation at atmospheric pressure due to the volatility of the product.
The resulting crude 2-methyloxetane can be further purified by fractional distillation.

[ l NaH, THF 3 [ Alkoxide intermediate) Intramolecular SN2, A >C)
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Caption: Intramolecular cyclization of 3-chlorobutan-1-ol to 2-methyloxetane.

Applications in Drug Development

Halogenated organic compounds are of significant interest in medicinal chemistry and drug
development. The incorporation of chlorine atoms can modulate a molecule's pharmacokinetic
and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding
affinity to biological targets.

While there are no widely documented instances of 3-chlorobutan-1-ol being a direct
precursor to a specific commercialized active pharmaceutical ingredient (API), its bifunctional
nature makes it a valuable scaffold. It can be envisioned as a starting material for the synthesis
of more complex molecules, such as substituted tetrahydrofurans or as a fragment for
incorporation into larger drug candidates. The chloro- and hydroxyl- functionalities provide
orthogonal handles for sequential chemical modifications, a desirable feature in the
construction of compound libraries for high-throughput screening.
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Conclusion

3-Chlorobutan-1-ol is a chemical entity with considerable potential for applications in synthetic
organic chemistry. This guide has provided a detailed summary of its known properties and has
outlined plausible and efficient protocols for its synthesis and further reaction. For researchers
and professionals in drug development, this compound represents a versatile building block
that can be leveraged in the design and synthesis of novel therapeutic agents. Further
investigation into the reactivity and applications of 3-chlorobutan-1-ol is warranted to fully
explore its synthetic utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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